molecular formula C16H11BrO3 B2715703 (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one CAS No. 351339-24-7

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one

Cat. No. B2715703
CAS RN: 351339-24-7
M. Wt: 331.165
InChI Key: MAJHDFAXIFGSGC-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one, also known as BRD-K53578709, is a chemical compound that belongs to the class of chalcones. It has been the subject of scientific research due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Chemical Applications

Practical Synthesis Approaches

Research on compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain pharmaceuticals, highlights the importance of developing practical synthesis methods for complex brominated compounds. This approach is crucial for the large-scale production of pharmaceuticals and could be relevant for synthesizing or modifying the compound for various applications (Qiu et al., 2009).

Environmental Impact and Toxicology

Environmental Persistence and Toxicology of Brominated Compounds

Studies on brominated compounds, such as 2,4,6-tribromophenol, highlight the environmental persistence and potential toxicological impacts of such substances. These findings are critical for assessing the environmental risk and safety of related brominated chemicals, including "(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one" (Koch & Sures, 2018).

Antimicrobial and Health-Related Properties

Antimicrobial Activities of Phenolic Compounds

Eugenol, a phenolic compound, has been studied extensively for its broad-spectrum antimicrobial activities against fungi, gram-negative, and gram-positive bacteria. This research provides a foundation for exploring the antimicrobial potential of phenolic and brominated phenyl compounds, suggesting that "(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one" could have similar applications (Marchese et al., 2017).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c17-13-3-1-2-12(9-13)14(18)6-4-11-5-7-15-16(8-11)20-10-19-15/h1-9H,10H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJHDFAXIFGSGC-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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